3-Benzyloxy-2-fluorobenzaldehyde
Overview
Description
3-Benzyloxy-2-fluorobenzaldehyde: is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzaldehyde core. This compound is commonly used as an intermediate in organic synthesis due to its unique functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Benzyloxy-2-fluorobenzaldehyde involves the reaction of 2-fluoro-3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent like dichloromethane and requires vigorous stirring overnight . The product is then purified through crystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-Benzyloxy-2-fluorobenzoic acid.
Reduction: 3-Benzyloxy-2-fluorobenzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
3-Benzyloxy-2-fluorobenzaldehyde is extensively used in scientific research due to its versatile functional groups. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2-fluorobenzaldehyde is primarily related to its functional groups. The benzyloxy group can undergo cleavage to reveal a hydroxyl group, which can participate in various biochemical reactions . The fluorine atom can influence the compound’s reactivity and interaction with biological targets . The aldehyde group can form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Fluoro-3-hydroxybenzaldehyde
- 3-Benzyloxybenzaldehyde
- 2-Fluorobenzaldehyde
Comparison: 3-Benzyloxy-2-fluorobenzaldehyde is unique due to the presence of both the benzyloxy and fluorine functional groups. This combination imparts distinct reactivity and properties compared to similar compounds . For example, 2-Fluoro-3-hydroxybenzaldehyde lacks the benzyloxy group, which limits its applications in certain synthetic pathways . Similarly, 3-Benzyloxybenzaldehyde does not have the fluorine atom, affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERGBECELFZROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340073 | |
Record name | Benzaldehyde, 2-fluoro-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-90-0 | |
Record name | Benzaldehyde, 2-fluoro-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.